

# Spectroscopic Profile of Tributylbenzylammonium Bromide: A Technical Guide

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## Compound of Interest

Compound Name: Tributylbenzylammonium Bromide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Tributylbenzylammonium Bromide** ( $C_{19}H_{34}BrN$ ), a quaternary ammonium salt with applications in various chemical and pharmaceutical processes. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for obtaining such data, and presents a logical workflow for structural confirmation.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Tributylbenzylammonium Bromide**.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

While specific, verified peak lists for **Tributylbenzylammonium Bromide** are not readily available in publicly accessible databases,  $^1H$  and  $^{13}C$  NMR are routine techniques for its characterization. The expected chemical shifts are based on the known structure of the molecule which consists of a benzyl group and three butyl chains attached to a central nitrogen atom.

$^1H$  NMR (Proton NMR)

A 90 MHz  $^1\text{H}$  NMR spectrum in  $\text{CDCl}_3$  has been reported, though detailed peak assignments are not fully available.<sup>[1]</sup>

Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
Ar-H (Aromatic)	~7.3 - 7.6	Multiplet	5H
Ar-CH <sub>2</sub> -N <sup>+</sup> (Benzylic)	~4.5 - 4.8	Singlet	2H
N <sup>+</sup> - (CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ) <sub>3</sub>	~3.2 - 3.5	Multiplet (Triplet)	6H
N <sup>+</sup> - (CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ) <sub>3</sub>	~1.5 - 1.8	Multiplet	6H
N <sup>+</sup> - (CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ) <sub>3</sub>	~1.2 - 1.5	Multiplet (Sextet)	6H
N <sup>+</sup> - (CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ) <sub>3</sub>	~0.9 - 1.1	Triplet	9H

#### $^{13}\text{C}$ NMR (Carbon NMR)

A  $^{13}\text{C}$  NMR spectrum is available, though specific peak data is not provided in the readily accessible literature.

Assignment	Expected Chemical Shift (ppm)
C=O (from potential impurities)	Not Expected
C (Aromatic - Quaternary)	~130 - 135
CH (Aromatic)	~128 - 132
Ar-CH <sub>2</sub> -N <sup>+</sup> (Benzylic)	~65 - 70
N <sup>+</sup> -(CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ) <sub>3</sub>	~58 - 62
N <sup>+</sup> -(CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ) <sub>3</sub>	~24 - 28
N <sup>+</sup> -(CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ) <sub>3</sub>	~19 - 23
N <sup>+</sup> -(CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ) <sub>3</sub>	~13 - 15

## Table 2: Infrared (IR) Spectroscopy Data

An FTIR spectrum of **Tributylbenzylammonium Bromide** is available, though a detailed peak list is not provided in the available resources.[2] The expected characteristic absorption bands are listed below.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3050 - 3030	C-H Stretch	Aromatic
~2960 - 2870	C-H Stretch	Aliphatic (Butyl chains)
~1600, ~1480, ~1450	C=C Stretch	Aromatic Ring
~1465	C-H Bend	-CH <sub>2</sub> -
~1380	C-H Bend	-CH <sub>3</sub>
~740, ~700	C-H Out-of-plane Bend	Monosubstituted Benzene

## Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data for the Tributylbenzylammonium cation (C<sub>19</sub>H<sub>34</sub>N<sup>+</sup>) is available.

m/z	Assignment	Method
276.2686	[M] <sup>+</sup> (Tributylbenzylammonium cation)	ESI-QTOF

Fragmentation Data: While a complete fragmentation pattern is not detailed, common fragmentation pathways for quaternary ammonium salts involve the loss of alkyl groups.

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **Tributylbenzylammonium Bromide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any solid particles.

<sup>1</sup>H NMR Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- Parameters:
  - Number of scans: 16-64 (depending on concentration)
  - Relaxation delay (d1): 1-5 seconds
  - Pulse width: Typically 30° - 90°
  - Acquisition time: 2-4 seconds

- Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

#### <sup>13</sup>C NMR Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 75 or 125 MHz).
- Parameters:
  - Number of scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C)
  - Relaxation delay (d1): 2-10 seconds
  - Pulse width: Typically 30° - 90°
  - Acquisition time: 1-2 seconds
- Decoupling: Proton broadband decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

## Infrared (IR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **Tributylbenzylammonium Bromide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

#### FTIR Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
  - Scan range: 4000 - 400 cm<sup>-1</sup>

- Number of scans: 16-32
- Resolution: 4  $\text{cm}^{-1}$
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

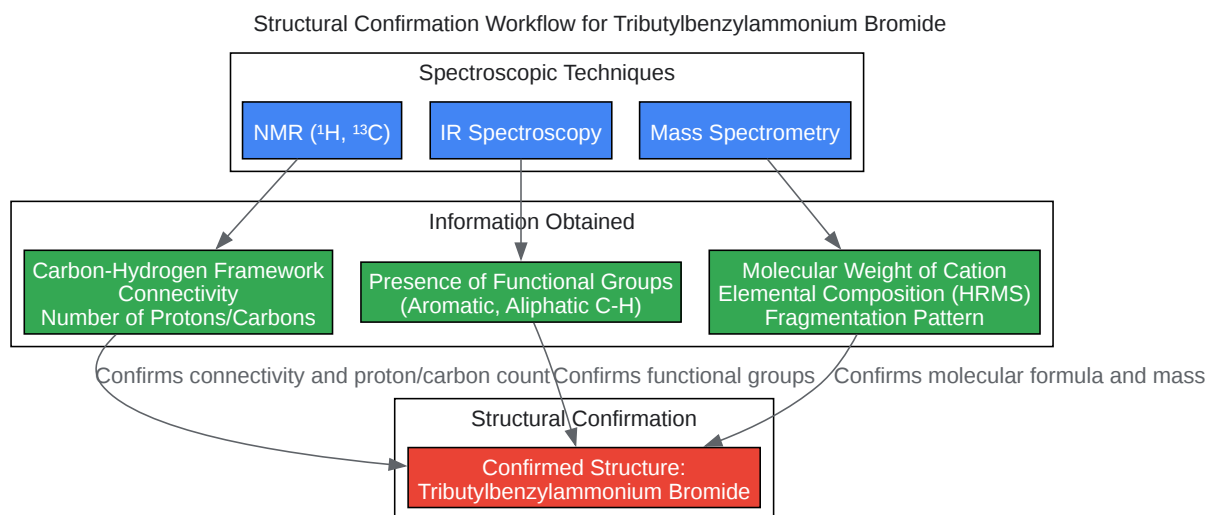
- Prepare a dilute solution of **Tributylbenzylammonium Bromide** (e.g., 1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- The solution should be free of non-volatile salts and buffers.

ESI-MS Acquisition:

- Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, ion trap).
- Parameters:
  - Ionization mode: Positive ion mode is used to detect the quaternary ammonium cation.
  - Capillary voltage: Typically 3-5 kV.
  - Nebulizing gas flow and temperature: Optimized for the specific instrument and solvent system.
  - Mass range: Scanned over a range that includes the expected molecular ion (e.g.,  $m/z$  100-500).
- Tandem MS (MS/MS): For fragmentation studies, the parent ion ( $m/z$  276.3) can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

## Structural Confirmation Workflow

The confirmation of the structure of **Tributylbenzylammonium Bromide** is achieved through the synergistic use of these spectroscopic techniques.



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Caption: Logical workflow for structural confirmation.

This workflow illustrates how the data from NMR, IR, and Mass Spectrometry are integrated to provide a comprehensive and unambiguous confirmation of the chemical structure of **Tributylbenzylammonium Bromide**.

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## References

- 1. Benzyltributylammonium bromide(25316-59-0) <sup>1</sup>H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
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